molecular formula C10H16O5 B14725758 2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid CAS No. 6309-80-4

2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid

Katalognummer: B14725758
CAS-Nummer: 6309-80-4
Molekulargewicht: 216.23 g/mol
InChI-Schlüssel: AGKQSRQNARYYRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid is an organic compound with a complex structure that includes both ethoxy and ethyl groups attached to a butenedioic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid can be achieved through several synthetic routes. One common method involves the esterification of ethoxyethanol with a suitable acid derivative, followed by further functionalization to introduce the ethyl and butenedioic acid groups. The reaction conditions typically require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing phase transfer catalysts such as tetrabutylammonium bromide or crown ethers to enhance reaction efficiency . The process is optimized to achieve high purity and yield, making it suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Eigenschaften

CAS-Nummer

6309-80-4

Molekularformel

C10H16O5

Molekulargewicht

216.23 g/mol

IUPAC-Name

2-(2-ethoxyethyl)-3-ethylbut-2-enedioic acid

InChI

InChI=1S/C10H16O5/c1-3-7(9(11)12)8(10(13)14)5-6-15-4-2/h3-6H2,1-2H3,(H,11,12)(H,13,14)

InChI-Schlüssel

AGKQSRQNARYYRQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=C(CCOCC)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.